4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide
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Overview
Description
4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a nicotinamide core, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide typically involves multiple steps, including the formation of the nicotinamide core and subsequent functionalization with cyclopropoxy and isopropoxy groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and confirming the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the nicotinamide core.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or proteins by binding to their active sites. This interaction can lead to changes in the biochemical pathways, ultimately affecting the biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide: This compound has a similar structure but differs in the position of the isopropoxy group.
Nicotinamide: A simpler analog that lacks the cyclopropoxy and isopropoxy groups.
Uniqueness
4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide is unique due to its specific functional groups and their positions on the nicotinamide core. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-2-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-13-11(12(16)14-3)10(6-7-15-13)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
UQINLZVLKDMLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1C(=O)NC)OC2CC2 |
Origin of Product |
United States |
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